Cupric triethanolamine

Description

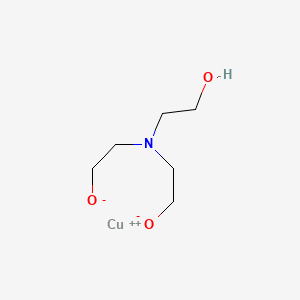

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

82027-59-6 |

|---|---|

Molecular Formula |

C6H13CuNO3 |

Molecular Weight |

210.72 g/mol |

IUPAC Name |

copper;2-[2-hydroxyethyl(2-oxidoethyl)amino]ethanolate |

InChI |

InChI=1S/C6H13NO3.Cu/c8-4-1-7(2-5-9)3-6-10;/h8H,1-6H2;/q-2;+2 |

InChI Key |

HEUUEWZYZFBDIS-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CC[O-])CC[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Cupric Triethanolamine Complexes

Solution-Phase Synthesis Routes

Solution-phase synthesis represents the most common and versatile approach for the preparation of cupric triethanolamine (B1662121) complexes. This method typically involves the reaction of a copper(II) salt with triethanolamine (H3TEA) in a suitable solvent system. The resulting complex's structure, nuclearity, and composition are intricately linked to the reaction conditions.

Influence of pH on Complex Formation

The pH of the reaction medium plays a pivotal role in determining the speciation of cupric triethanolamine complexes in aqueous solutions. Triethanolamine is a polyol and a tertiary amine, and its hydroxyl groups can be deprotonated at different pH values, influencing its coordination mode.

In acidic solutions (pH < 4), the complexation between Cu(II) ions and triethanolamine is minimal, with the copper ions primarily existing as hydrated [Cu(H2O)6]2+. As the pH increases, deprotonation of the triethanolamine's hydroxyl groups facilitates complex formation. Spectroscopic studies have shown that multinuclear complexes begin to form at pH 4 and higher. researchgate.net At a pH between 7 and 10, the mononuclear complex [Cu(H2tea)]+ (where H2tea- is the singly deprotonated form of triethanolamine) and the dinuclear species [Cu2(H2tea)2]2+ can be significant. woodpreservation.ca

Further increases in pH lead to the formation of neutral and anionic complexes. For instance, in the presence of other ligands like phosphoethanolamine, hydroxo complexes of the type MLL′(OH)x can form at higher pH values. nih.gov The distribution of different complex species is highly dependent on the pH, with studies showing that at pH values above 8, neutral complexes can become the predominant species. woodpreservation.ca In highly alkaline conditions (pH > 11), species such as [Cu(TEA)(OH)3]− have been reported. The formation of dimeric species has been observed at neutral and basic pH. researchgate.net

Table 1: Influence of pH on this compound Complex Speciation in Aqueous Solution

| pH Range | Predominant Species/Observations |

| < 4 | Minimal complexation; primarily [Cu(H2O)6]2+ |

| 4 - 7 | Formation of mononuclear and multinuclear complexes begins. researchgate.net |

| 7 - 10 | Presence of mononuclear [Cu(H2tea)]+ and dinuclear species. woodpreservation.ca |

| > 8 | Formation of neutral complexes, which can become dominant. woodpreservation.ca |

| > 11 | Formation of anionic complexes like [Cu(TEA)(OH)3]−. |

Role of Solvent Systems in Isolation and Yield

The choice of solvent system is critical for the successful isolation and crystallization of specific this compound complexes, directly impacting the reaction outcome and yield. While aqueous solutions are commonly used, mixed solvent systems, particularly methanol-water mixtures, have proven effective for synthesizing a variety of complexes.

For instance, dinuclear (μ-hydroxo)-bridged copper(II) complexes have been isolated at room temperature using a methanol (B129727) and water mixture in a 4:1 v/v ratio. rsc.org The use of organic solvents like methanol can facilitate the crystallization of complexes that might be too soluble or unstable in purely aqueous media. researchgate.netmdpi.com The solvent can also play a direct role in the complex's structure. In some cases, solvent molecules, such as methanol, have been found to coordinate to the copper centers, influencing the final architecture. researchgate.net

The isolation of products often involves techniques like slow evaporation of the solvent or fractional crystallization, which can yield different crystalline forms or polymorphs of the same complex. researchgate.netacs.org The solubility of the starting materials and the resulting complexes in the chosen solvent system will dictate the efficiency of the reaction and the ease of product purification. For example, some complexes are highly soluble in solvents like DMSO and DMF, but only slightly soluble in water and methanol. nih.gov

Effects of Stoichiometry on Complex Nuclearity

The stoichiometry of the reactants, specifically the molar ratio of copper(II) ions to triethanolamine and the presence of other ancillary ligands, is a key determinant of the nuclearity (mononuclear, dinuclear, trinuclear, etc.) of the resulting complex. researchgate.netacs.org

By carefully controlling the stoichiometry, it is possible to direct the synthesis towards a specific architecture. For example, the interaction of Cu(II) succinate (B1194679) with triethanolamine can lead to the formation of a cationic mononuclear complex, Cu(TEA)2. researchgate.net In contrast, the reaction of Cu(II) carboxylates with triethanolamine frequently yields polynuclear species.

The synthesis of dinuclear and trinuclear complexes is often achieved by reacting a copper(II) carboxylate salt with triethanolamine. nih.govacs.org The nature of the carboxylate ligand itself also influences the final structure. For instance, the reaction of copper(II) 2-nitrobenzoate (B253500) with triethanolamine in a methanol-water mixture leads to the formation of a dinuclear complex, [Cu2(H2tea)2(2-nitrobenzoate)2]. nationalmaglab.org Similarly, dinuclear complexes of the type [Cu2(L)2(H2tea)2] and linear trinuclear complexes such as [Cu3(L)4(H2tea)2] have been prepared using thiophene (B33073) carboxylates as the ancillary ligand (L). nih.gov

Two primary synthetic approaches are often employed: the direct reaction of a copper(II) carboxylate with triethanolamine, or the reaction of a pre-formed tetrameric copper-triethanolamine complex with a copper(II) carboxylate. researchgate.net These methods allow for the systematic variation of the components to target specific multinuclear structures.

Table 2: Effect of Stoichiometry on the Nuclearity of this compound Complexes

| Copper Source | Ancillary Ligand | Resulting Nuclearity | Example Complex Formula |

| Cu(II) succinate | Succinate | Mononuclear | Cu(TEA)2 researchgate.net |

| Cu(II) 2-nitrobenzoate | 2-nitrobenzoate | Dinuclear | [Cu2(H2tea)2(2-nitrobenzoate)2] nationalmaglab.org |

| Cu(II) thiophene carboxylate | 2-thiophene carboxylate | Dinuclear | [Cu2(L)2(H2tea)2] nih.gov |

| Cu(II) thiophene carboxylate | 2-thiophene carboxylate | Trinuclear | [Cu3(L)4(H2tea)2] nih.gov |

| Cu(II) acetate (B1210297) | Acetate | Trinuclear | [Cu3(CH3COO)4(TEAH2)2] researchgate.net |

Solid-State Synthesis Approaches

While less common than solution-phase methods, solid-state synthesis offers an alternative, often solvent-free, route to this compound complexes. One such method is solid-state trituration, which involves the grinding together of the solid reactants. This "green synthesis" approach can produce complexes in high yields without the need for solvents or external heating. jabonline.in

For example, copper(II) complexes with other ligands have been successfully synthesized by triturating the copper salt, the primary ligand, and an ancillary ligand at room temperature. The change in color upon grinding is often an indicator of complex formation. jabonline.in This method is particularly advantageous as it minimizes waste and can be more environmentally friendly than traditional solvent-based syntheses. nih.govroyalsocietypublishing.org The products are typically isolated as solid powders and can be characterized by various spectroscopic and analytical techniques.

Mechanistic Investigations of Complexation Reactions

The mechanism of complexation between copper(II) ions and triethanolamine involves several key steps. In aqueous solution, the reaction is initiated by the coordination of the nitrogen atom of the triethanolamine to the copper(II) ion. This is followed by the deprotonation of one or more of the hydroxyl groups, which then coordinate to the copper center, forming stable five-membered chelate rings. The extent of deprotonation is highly dependent on the pH of the solution.

Mechanistic studies suggest that in the formation of multinuclear complexes, the deprotonated oxygen atom of a triethanolamine ligand can act as a bridge between two copper centers. nationalmaglab.org This bridging is a common feature in the structures of dinuclear and trinuclear this compound complexes. For example, in dinuclear complexes, two copper centers can be bridged by the deprotonated ethanol (B145695) groups of two triethanolamine ligands. rsc.org

Electrochemical and spectroscopic techniques are instrumental in elucidating these mechanisms. For instance, cyclic voltammetry can be used to study the redox behavior of the complexes and identify the formation of different species in solution. Spectroscopic methods like FTIR and UV-Vis provide information about the coordination environment of the copper(II) ion and the bonding within the complex. More advanced techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy can provide direct evidence for the existence of Cu-Cu interactions in multinuclear complexes in solution. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are also employed to model the structures of the complexes and understand the electronic interactions that govern their formation and stability. rsc.org

Directed Synthesis of Specific this compound Architectures

The directed synthesis of specific this compound architectures, particularly di- and trinuclear complexes, is a significant area of research. The ability to control the nuclearity and geometry of these complexes is crucial for tuning their magnetic, catalytic, and other properties.

The key to directing the synthesis lies in the judicious selection of starting materials and reaction conditions. As previously discussed, the stoichiometry of the copper salt and triethanolamine, the nature of the ancillary ligands (especially carboxylates), the pH, and the solvent system are all critical parameters.

For example, linear trinuclear copper(II) complexes with the general formula [Cu3(RCOO)4(H2tea)2] can be reliably prepared by reacting hydrated Cu(RCOO)2 salts with triethanolamine at ambient conditions. acs.org The carboxylate ligands in these structures act as bridges between the copper centers. By varying the R group on the carboxylate, it is possible to fine-tune the properties of the resulting trinuclear complex.

Similarly, dinuclear complexes of the type [Cu2(H2tea)2(RCOO)2] can be synthesized, often from the same reaction mixtures as the trinuclear species, by controlling the crystallization conditions. acs.org The formation of these dinuclear structures typically involves two copper(II) ions bridged by two deprotonated oxygen atoms from two different triethanolamine ligands. rsc.orgnationalmaglab.org The synthesis of these specific architectures is often confirmed by single-crystal X-ray diffraction, which provides definitive structural information.

Mononuclear Species Synthesis

The formation of mononuclear this compound complexes is typically achieved when the triethanolamine (H₃tea) ligand coordinates to a single copper(II) center without forming bridges to other metal ions. This is often facilitated by specific stoichiometric ratios and the presence of certain ancillary ligands that can saturate the coordination sphere of the copper ion.

The interaction of triethanolamine with copper(II) salts of specific carboxylic acids can lead to mononuclear species. For instance, the reaction of H₃tea with copper(II) succinate results in the formation of a cationic mononuclear complex, [Cu(TEA)₂(C₄H₄O₄)]. researchgate.netspbu.ru In this structure, two triethanolamine ligands coordinate to one copper center, and the succinate anion acts as a counter-ion. researchgate.netspbu.ru Similarly, mononuclear complexes with the general formula M(TEA)₂₂ (where M is a metal ion and SAC is saccharinate) have been synthesized; in the case of copper, however, a dimeric form is more common. tandfonline.com

Another route to mononuclear complexes involves the use of bulky or coordinating co-ligands that prevent polymerization or dimerization. The reaction of copper(II) nitrate (B79036), 3,4-pyridinedicarboxylic acid (H₂pdc), and triethanolamine can yield a discrete, zero-dimensional (0D) mononuclear complex, [Cu(pdc)(H₃tea)(H₂O)]. rsc.org In this case, the pyridinedicarboxylate and a water molecule complete the coordination sphere of the copper ion, which is also chelated by a single triethanolamine ligand. rsc.org The use of trifluoroacetate (B77799) as a co-ligand can also lead to a polymeric structure composed of mononuclear units, specifically [NaCu(CF₃COO)₃(TEAH₃)], which is a double salt of sodium trifluoroacetate and (triethanolamine)copper(II) trifluoroacetate. researchgate.net

The synthesis of these complexes often involves the direct reaction of a copper(II) carboxylate or other salt with triethanolamine in a suitable solvent at ambient conditions. researchgate.netresearchgate.net The precise outcome is highly dependent on the steric and electronic properties of the anionic ligands present in the copper coordination sphere. researchgate.net

Table 1: Examples of Mononuclear this compound Complex Synthesis

| Starting Copper Salt | Ancillary Ligand | Resulting Complex | Reference(s) |

|---|---|---|---|

| Copper(II) succinate | Triethanolamine (TEA) | Cu(TEA)₂ | researchgate.netspbu.ru |

| Copper(II) nitrate | 3,4-pyridinedicarboxylic acid (H₂pdc) | [Cu(pdc)(H₃tea)(H₂O)] | rsc.org |

Dinuclear Complex Formation

Dinuclear this compound complexes are frequently reported and are typically characterized by the presence of bridging ligands that link two copper(II) centers. The most common bridging motif involves one or two of the deprotonated alkoxo arms of the triethanolamine ligand, denoted as [H₂tea]⁻ or [Htea]²⁻.

A common synthetic method involves reacting a copper(II) salt with triethanolamine, often in the presence of a base or a carboxylate co-ligand. The deprotonation of one or more of the hydroxyl groups of triethanolamine is crucial, as the resulting alkoxide oxygen atom readily bridges two metal centers. For example, centrosymmetric dinuclear units, [Cu₂(TEA)₂(4NB)₂]·2H₂O, are formed where two copper(II) ions are bridged by two μ:η¹ oxo bridges from two triethanolamine anions. lew.ro Similarly, the reaction of copper(II) 5,5-diethylbarbiturate (barb) with triethanolamine yields a binuclear complex, [Cu₂(barb)₂(tea)₂]·2H₂O, where two copper centers are bridged by the deprotonated ethanol groups of two tea ligands. tandfonline.com

Hydroxide (B78521) ions can also act as bridging ligands. Three novel dinuclear (μ-hydroxo)-bridged copper(II) complexes, such as Cu₂(3,5-DIFLB)₂(H₂tea)₂, were synthesized at room temperature from copper(II) carboxylates and triethanolamine in a methanol-water solvent system. rsc.org The formation of these complexes highlights how the solvent and reaction pH can influence the final structure.

The stoichiometry and the nature of the ancillary ligands play a significant role in directing the formation of dinuclear versus other species. For instance, reacting hydrated Cu(RCOO)₂ salts with triethanolamine can produce dimeric species like [Cu₂(H₂tea)₂(RCOO)₂]·2H₂O. acs.org The synthesis of [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) shows that even when mononuclear complexes are formed with other transition metals, copper(II) has a strong tendency to form a doubly alkoxo-bridged centrosymmetric dimeric molecule with triethanolamine. tandfonline.com

Table 2: Selected Synthetic Routes to Dinuclear this compound Complexes

| Starting Copper Salt | Ancillary Ligand(s) | Bridging Ligand(s) | Resulting Complex Formula | Reference(s) |

|---|---|---|---|---|

| Cu(II) 4-nitrobenzoate | Triethanolamine (TEA) | Deprotonated TEA (alkoxo bridge) | [Cu₂(TEA)₂(4NB)₂]·2H₂O | lew.ro |

| Cu(II) carboxylates (e.g., difluorobenzoate) | Triethanolamine (H₂tea) | Hydroxide (μ-hydroxo) | Cu₂(3,5-DIFLB)₂(H₂tea)₂ | rsc.orgresearchgate.net |

| Copper(II) saccharinate | Triethanolamine (TEA) | Deprotonated TEA (alkoxo bridge) | [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) | tandfonline.com |

| Hydrated Cu(RCOO)₂ | Triethanolamine (H₃tea) | Deprotonated TEA (alkoxo bridge) | [Cu₂(H₂tea)₂(RCOO)₂]·2H₂O | acs.org |

Trinuclear and Higher Nuclearity Cluster Assembly

The assembly of trinuclear and higher nuclearity this compound clusters represents a further step in structural complexity. These structures are often self-assembled from simple starting materials, where the final arrangement is dictated by the interplay between the coordinating abilities of triethanolamine and ancillary ligands, most commonly carboxylates.

Linear trinuclear complexes are a prominent structural type. These are frequently synthesized by reacting copper(II) carboxylates with triethanolamine under ambient conditions. researchgate.netacs.org A general formula for these compounds is [Cu₃(RCOO)₄(H₂tea)₂], where H₂tea is the singly deprotonated form of triethanolamine. researchgate.netacs.org In these structures, the three copper atoms are arranged in a linear fashion, connected by bridging carboxylate and triethanolamine ligands. researchgate.net Examples include complexes with 2-furoate, 2-methoxybenzoate, and 3-methoxybenzoate as the carboxylate ligands. acs.org The central copper atom often lies on an inversion center, while the terminal copper ions are coordinated by both the carboxylate and the chelating H₂tea⁻ ligand. acs.org

The synthesis can be approached either by the direct reaction of copper(II) carboxylates with H₃tea or by reacting a pre-formed tetrameric cubane-type complex, [{Cu(TEAH)}₄], with copper(II) carboxylates. researchgate.net The reaction of Cu(II) with carbamoylcyanonitrosomethanide (ccnm) and triethanolamine in a basic solution also leads to a trinuclear complex, [Cu₃(acnm)₂(teaH₂)₂]·2MeOH, demonstrating the versatility of ancillary ligands in templating these structures. researcher.liferesearchgate.net

The stoichiometry between the copper salt and the ligands is a critical factor. Altering this ratio can lead to different nuclearities. For example, while some reactions yield dinuclear species, adjusting the conditions can favor the formation of these trinuclear clusters. researchgate.netnih.gov The assembly process involves the deprotonated ethanolic oxygen atoms of triethanolamine and the carboxylate groups acting as bridging ligands to connect the copper centers into a stable, multinuclear arrangement. researchgate.net

Table 3: Synthesis of Trinuclear this compound Clusters

| Copper(II) Source | Ancillary Ligand(s) | Key Structural Feature | Resulting Complex Formula | Reference(s) |

|---|---|---|---|---|

| Hydrated Cu(RCOO)₂ salts (R=2-furoyl, 2-methoxybenzoyl, etc.) | Triethanolamine (H₃tea) | Linear Cu₃ chain with carboxylate and H₂tea⁻ bridges | [Cu₃(RCOO)₄(H₂tea)₂] | researchgate.netacs.orgresearchgate.net |

| Copper(II) salt | Carbamoylcyanonitrosomethanide (ccnm), Triethanolamine (teaH₃) | Linear Cu₃ chain | [Cu₃(acnm)₂(teaH₂)₂]·2MeOH | researcher.liferesearchgate.net |

| Copper(II) nitrate | 2-thiophene carboxylate, Triethanolamine (H₂tea) | Linear Cu₃ chain | [Cu₃(L¹)₂(H₂tea)₂(NO₃)₂] | nih.gov |

Coordination Polymer Synthesis

The synthesis of this compound coordination polymers involves linking copper-triethanolamine units into extended one-, two-, or three-dimensional networks. This is achieved by incorporating multidentate bridging ligands that act as spacers or linkers between the metal centers or between pre-formed multinuclear copper-triethanolamine building blocks.

The self-assembly process in an aqueous medium is a common strategy. For example, a 1D coordination polymer, [Cu₂(H₃tea)₂(μ₄-pma)]n, was prepared from copper(II) nitrate, triethanolamine (H₃tea), and pyromellitic acid (H₄pma). researchgate.net In this structure, [Cu(H₃tea)]²⁺ units are interconnected by centrosymmetric pyromellitate(4–) anions, which act as spacers to form ladder-like 1D chains. researchgate.net A related 2D polymer, [Cu₂(μ-H₂tea)₂(μ₃-Na₂(H₂O)₄)(μ₆-pma)]n·10nH₂O, can also be synthesized, demonstrating that subtle changes in reaction components (like the base used) can dramatically alter the dimensionality of the final product. researchgate.net

The choice of the bridging ligand is paramount. The reaction of Cu(NO₃)₂ with triethanolaminetriisonicotinate (L), a non-rigid ligand, gives a 1D coordination polymer with the formula Cu(L)₂₂. koreascience.krresearchgate.netkoreascience.kr Similarly, using aromatic dicarboxylic acids like 2,6-naphthalenedicarboxylic acid (H₂nda) in conjunction with dicopper(II) aminoalcohol building blocks leads to the assembly of 1D coordination polymers. ulisboa.pt

The formation mechanism relies on the ability of the ancillary ligand to bridge multiple copper centers that are also coordinated by triethanolamine. Depending on the coordination modes of the linker and the copper-triethanolamine unit, networks of varying dimensionality can be constructed. For instance, using 3,4-pyridinedicarboxylic acid (H₂pdc) can lead to either a 0D mononuclear complex, a 2D polymer, or a 3D coordination polymer, depending on the precise synthetic conditions and the presence or absence of triethanolamine. rsc.org The synthesis typically involves mixing the copper(II) salt, triethanolamine, and the linker ligand in a suitable solvent, often with heating or under hydrothermal conditions to facilitate crystallization. rsc.orgfigshare.com

Table 4: Formation of this compound Coordination Polymers

| Copper(II) Source | Linker Ligand | Dimensionality | Resulting Polymer Formula | Reference(s) |

|---|---|---|---|---|

| Copper(II) nitrate | Pyromellitic acid (H₄pma) | 1D | [Cu₂(H₃tea)₂(μ₄-pma)]n | researchgate.net |

| Copper(II) nitrate | Triethanolaminetriisonicotinate (L) | 1D | Cu(L)₂₂ | koreascience.krresearchgate.netkoreascience.kr |

| Copper(II) nitrate | 2,6-naphthalenedicarboxylic acid (H₂nda) | 1D | [Cu₂(μ-Hdmae)₂(μ-nda)]n | ulisboa.pt |

Coordination Modes and Ligand Behavior of Triethanolamine with Copper Ii

Triethanolamine (B1662121) is a flexible, tripodal ligand capable of engaging the copper(II) center through its central nitrogen atom and the oxygen atoms of its three hydroxyl arms. This flexibility allows it to adopt various coordination modes, significantly influencing the geometry and nuclearity of the resulting complexes.

Nitrogen and Oxygen Coordination Modes

The primary donor sites of the triethanolamine ligand are the apical tertiary nitrogen atom and the oxygen atoms of the three hydroxyethyl (B10761427) arms. Coordination with the Cu(II) ion invariably involves the nitrogen atom, which acts as a pivot for the three arms. The involvement of the oxygen atoms from the hydroxyl groups is variable and dictates the ligand's denticity. In its neutral form, TEA typically coordinates via the nitrogen and one, two, or all three of the hydroxyl oxygen atoms. Upon deprotonation, the resulting alkoxide oxygen atoms become potent bridging or chelating donors.

Bidentate, Tridentate, and Tetradentate Ligand Functionality

The versatility of TEA is most evident in its ability to function with varying denticity. While clear examples of simple bidentate coordination are less common, the potential for TEA to coordinate through its nitrogen and only one of its hydroxyl groups exists.

More frequently, neutral TEA acts as a tridentate ligand. In complexes such as [Cu(TEA)₂]²⁺, each TEA molecule coordinates to the copper center in a facial (fac) arrangement through the nitrogen atom and two of the three hydroxyl groups, leaving one hydroxyl arm uncoordinated. mdpi.com This results in a distorted octahedral geometry around the Cu(II) ion.

Tetradentate coordination is also highly significant, particularly when deprotonation occurs. In binuclear complexes, a singly deprotonated triethanolamine molecule ([TEAH₂]⁻) can chelate to one copper center via its nitrogen and two hydroxyl oxygens, while the deprotonated alkoxide oxygen bridges to an adjacent copper center. researchgate.net This bridging and chelating action renders the ligand tetradentate with respect to the two metal centers. In the binuclear complex [Cu₂(C₇H₅O₃)₂(TEAH₂)₂], TEA coordinates to one copper atom via the N atom and two hydroxyl O atoms, while the third, deprotonated oxygen atom bridges to the second copper atom, thus completing its tetradentate function. researchgate.net

Deprotonation Phenomena of Triethanolamine Hydroxyl Groups in Copper(II) Complexes

A defining feature of copper(II)-triethanolamine chemistry is the deprotonation of the ligand's hydroxyl groups, a process often facilitated by basic conditions. The loss of a proton from one or more of the -CH₂CH₂OH arms transforms the neutral alcohol group into a negatively charged alkoxide group (-CH₂CH₂O⁻). This deprotonation has profound structural consequences.

The resulting alkoxide oxygen is a stronger donor than the neutral hydroxyl group and frequently acts as a bridge between two copper(II) centers. This is a key mechanism in the formation of polynuclear complexes. For instance, in dinuclear and trinuclear copper(II) complexes with thiophene (B33073) carboxylate co-ligands, the singly deprotonated form of triethanolamine (H₂tea⁻) is present. mdpi.com Similarly, in binuclear complexes with salicylate (B1505791) and cinnamate (B1238496), the singly deprotonated TEA ligand bridges two copper atoms via its alkoxide oxygen. researchgate.net The Cu-O(alkoxide) bond distances in these bridged systems are typically shorter and stronger than the Cu-O(hydroxyl) bonds, as illustrated in the table below.

Table 1: Selected Bond Distances (Å) in a Binuclear Cu(II) Complex with Singly Deprotonated, Tetradentate Triethanolamine researchgate.net

| Bond | Atom 1 | Atom 2 | Distance (Å) |

| Cu-N | Cu1 | N8 | 2.042(1) |

| Cu-O (alkoxide bridge) | Cu1 | O2 | 1.940(1) |

| Cu-O (alkoxide bridge) | Cu1' | O2 | 1.955(1) |

| Cu-O (hydroxyl) | Cu1 | O4 | 2.457(2) |

| Cu-O (hydroxyl) | Cu1 | O7 | 2.510(2) |

| Cu-Cu distance | Cu1 | Cu1' | 2.9005(8) |

Formation of Chelate Rings and Polycyclic Structures (Atranes)

The multidentate nature of triethanolamine inherently leads to the formation of stable five-membered chelate rings. When TEA coordinates through its nitrogen and any one of its hydroxyl oxygens, a Cu-O-C-C-N ring is formed. The formation of multiple chelate rings, a phenomenon known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

When all three arms of the triethanolamine ligand coordinate to a single metal center, a polycyclic, cage-like structure is formed. These intramolecular, cross-cage structures are known as "atranes." While classic metallatranes involve a transannular M←N bond, the structural motif in copper chemistry often manifests as a distorted cage. In binuclear complexes where a deprotonated TEA bridges two copper centers, intricate polycyclic systems are established. For example, in [Cu₂(C₇H₅O₃)₂(TEAH₂)₂], the TEA ligand forms two five-membered chelate rings with one copper atom (Cu1-O4-C15-C16-N8 and Cu1-O7-C17-C18-N8) and contributes to a central, planar four-membered Cu₂O₂ ring through its bridging alkoxide oxygen. researchgate.net This assembly creates a stable, condensed polycyclic structure with an atrane-like core.

Influence of Ancillary Ligands on Coordination Geometry and Stability

The introduction of additional ligands, known as ancillary or co-ligands, into the Cu(II)-TEA system can dramatically alter the resulting structure, nuclearity, and stability of the complex. These co-ligands compete for coordination sites on the copper ion and can influence the coordination mode of the TEA ligand itself.

Carboxylate Co-ligands

Carboxylate anions (RCOO⁻) are particularly effective ancillary ligands in modifying Cu(II)-TEA structures. Their presence can lead to the formation of mono-, di-, or trinuclear species depending on the stoichiometry, reaction conditions, and the nature of the carboxylate itself. materialsproject.org

Research by Kondratenko et al. demonstrates this influence clearly. The reaction of Cu(II) salicylate or Cu(II) cinnamate with TEA yields binuclear complexes, [Cu(TEA)(C₇H₅O₃)]₂ and [Cu(TEA)(C₉H₇O₂)]₂, respectively. researchgate.net In these structures, a singly deprotonated TEA and a carboxylate ligand coordinate to each copper center, with the two centers linked by the bridging alkoxide arms of the TEA ligands.

In contrast, the reaction with Cu(II) succinate (B1194679), an aliphatic dicarboxylate, results in a mononuclear cationic complex, Cu(TEA)₂. In this case, two neutral TEA ligands coordinate to the copper center, and the succinate anion simply acts as a counter-ion without coordinating to the metal. researchgate.net This highlights how the structure of the carboxylate co-ligand can dictate the final product, preventing the formation of a polynuclear bridged structure and instead favoring a mononuclear arrangement.

The coordination geometry around the copper(II) ion is also heavily influenced by the combination of TEA and carboxylate ligands, typically resulting in a distorted square pyramidal or distorted octahedral environment.

Table 2: Comparison of Cu(II)-TEA Complexes with Different Carboxylate Co-ligands researchgate.net

| Complex Formula | Carboxylate Ligand | Nuclearity | TEA Coordination Mode | Key Structural Feature |

| [Cu₂(C₇H₅O₃)₂(TEAH₂)₂] | Salicylate | Binuclear | Tetradentate (bridging, singly deprotonated) | Central Cu₂O₂ core formed by bridging alkoxide oxygens. |

| [Cu₂(C₉H₇O₂)₂(TEAH₂)₂] | Cinnamate | Binuclear | Tetradentate (bridging, singly deprotonated) | Central Cu₂O₂ core similar to the salicylate complex. |

| Cu(TEA)₂ | Succinate | Mononuclear | Tridentate (neutral) | Succinate acts as a non-coordinating counter-ion. |

Halide Co-ligands

The inclusion of halide ions (Cl⁻ and Br⁻) as co-ligands in cupric triethanolamine systems leads to the formation of distinct six-coordinate complexes. rsc.org Magnetic, spectroscopic, and X-ray powder techniques have been employed to study these compounds. rsc.org

Research has identified complexes with the general stoichiometry [Cu(TEA)₂]X₂, where X represents a chloride (Cl⁻) or bromide (Br⁻) ion. rsc.org While both the chloride and bromide complexes are six-coordinate, they exhibit structural differences. rsc.org Notably, the bromide-containing complex, [Cu(TEA)₂]Br₂, displays a subnormal magnetic moment, which is attributed to the presence of bridging hydroxy groups from the TEA ligands. rsc.org This suggests a dimeric or polymeric structure where the TEA ligands link multiple copper centers. rsc.org

In a different structural arrangement, a complex with the formula [Cu(TEA)₆]Cl₂ has also been prepared. rsc.org In this compound, the TEA ligand is proposed to be bonded to the copper(II) center only through its oxygen atoms, acting as a monodentate ligand, which results in a relatively undistorted octahedral stereochemistry. rsc.org In cases where TEA acts as a terdentate ligand, it is suggested that one of its hydroxy groups remains uncoordinated. rsc.org

Other Organic Acid and Amine Co-ligands

The coordination chemistry of this compound is further enriched by the introduction of organic acids as co-ligands, leading to the formation of mononuclear, binuclear, and even trinuclear complexes.

Studies on the interaction of TEA with copper(II) salts of various carboxylic acids have revealed intricate molecular architectures. researchgate.net For instance, with salicylic (B10762653) acid and cinnamic acid, binuclear mixed-ligand complexes are formed. researchgate.net In contrast, the reaction with copper(II) succinate yields a mononuclear cationic complex, Cu(TEA)₂. researchgate.net The crystal structures of these compounds have been determined by single-crystal X-ray diffraction. researchgate.net

In the binuclear complexes with salicylate and cinnamate, the TEA ligand acts in a tetradentate fashion, coordinating through its nitrogen atom and the oxygen atoms of its three hydroxyl branches. researchgate.net With thiophenyl-2 saturated carboxylic acids, such as 2-thiophene carboxylate and 2-thiophene acetato, both dinuclear and linear trinuclear copper(II) complexes have been synthesized. nih.gov An example is the dinuclear complex [Cu₂(C₅H₃O₂S)₂(H₂tea)₂], where H₂tea represents the singly deprotonated form of triethanolamine. nih.gov

More recent research has focused on dinuclear (μ-hydroxo)-bridged copper(II) complexes featuring singly deprotonated triethanolamine (H₂tea) and various benzoate (B1203000) derivatives as co-ligands. rsc.org Examples include complexes with difluorobenzoate, chlorobenzoate, and ethoxybenzoate, which have been isolated and characterized using single-crystal X-ray diffraction among other techniques. rsc.org

| Parameter | [Cu(TEA)(C₇H₄O₃)]₂(H₂O)₂ (Salicylate complex) | [Cu(TEA)(C₉H₆O₂)]₂(H₂O)₂ (Cinnamate complex) | Cu(TEA)₂ (Succinate complex) |

|---|---|---|---|

| Chemical Formula | C₂₆H₄₀Cu₂N₂O₁₄ | C₃₀H₄₄Cu₂N₂O₁₂ | C₁₆H₃₄CuN₂O₁₀ |

| Formula Weight (Mr) | 731.68 | 751.75 | 477.99 |

| Crystal System | Monoclinic | Triclinic | Triclinic |

| Space Group | P2₁/n | P-1 | P-1 |

Solution Speciation and Equilibrium Studies of Cu(II)-Triethanolamine Systems

The behavior of this compound complexes in aqueous solutions is dynamic, with the distribution of different complex species being highly dependent on factors like pH and the relative concentrations of copper and TEA.

Determination of Stability Constants

For the copper(II)-triethanolamine system, formation constants and the individual spectra of various complex species have been determined by fitting visible spectrophotometric titration data over a wide pH range (2 to 12). rsc.org These studies confirm that ethanolamines can act as multidentate ligands, coordinating through amino, hydroxyl, and deprotonated hydroxyl groups. rsc.org The existence of multinuclear (dimeric or multimeric) Cu(II)-TEA complexes in aqueous solution has been unequivocally proven using techniques such as NMR and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net

pH-Dependent Species Distribution

The pH of the aqueous solution plays a critical role in determining which copper-triethanolamine species are present. The distribution of these species is a result of protonation equilibria of the TEA ligand and the formation of various complexes. woodpreservation.ca

Acidic Conditions (pH < 7): At low pH, the amine group of the triethanolamine ligand is protonated, which hinders its ability to coordinate effectively with the copper(II) ion. As the pH increases from approximately 3.5 to 7, positively charged complexes of the type [Cu(TEA)]²⁺ and [Cu(TEA)₂]²⁺ become the major species in solution. woodpreservation.ca At a pH of 7, the concentration of uncomplexed, free copper ions is very low (0-2.5% of the total copper), indicating a high degree of complex formation. woodpreservation.ca

Alkaline Conditions (pH > 7): Above pH 7, virtually no free copper ions exist in the solution. woodpreservation.ca In the pH range of 7 to 10, a +1 charged complex is the predominant species. woodpreservation.ca As the pH rises further, particularly above pH 8.5, neutral copper-ethanolamine complexes begin to form, and their concentration increases with rising pH. woodpreservation.ca In highly alkaline conditions (pH 12-12.5), these neutral species can account for over 99% of the copper in solution. woodpreservation.ca The formation of multinuclear or dimeric species has also been detected at neutral and basic pH. researchgate.net

The ratio of triethanolamine to copper also influences the distribution of species. At a constant pH (e.g., 8.7), increasing the proportion of the TEA ligand tends to decrease the concentration of the +1 charged species while increasing the formation of higher-order complexes with +2 charges. woodpreservation.ca

| pH Range | Predominant Species Type | Key Characteristics |

|---|---|---|

| < 7 | [Cu(TEA)]²⁺, [Cu(TEA)₂]²⁺ | Positively charged complexes dominate. Free Cu²⁺ decreases as pH rises. |

| 7 - 10 | +1 charged complex | This species is the major form in solution. Virtually no free Cu²⁺ is present. |

| > 10 | Neutral Cu-TEA complexes | Concentration of neutral species increases significantly with pH, becoming dominant at very high pH. |

Structural Elucidation and Advanced Characterization Techniques

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the solid-state structure of crystalline materials, providing precise atomic coordinates from which molecular geometry, bond lengths, bond angles, and intermolecular interactions can be elucidated.

The interaction of copper(II) salts with triethanolamine (B1662121) (TEA) can result in a variety of crystal structures, including mononuclear and dinuclear complexes, depending on the reaction conditions and the other ligands present. spbu.ru

In mononuclear complexes, such as bis(triethanolamine)copper(II) squarate, the copper(II) ion is typically coordinated by two TEA ligands. researchgate.net Each TEA ligand acts in a tridentate fashion, coordinating to the copper ion through its nitrogen atom and two of its three hydroxyl oxygen atoms. researchgate.nettandfonline.com This results in a distorted octahedral geometry around the Cu(II) center. researchgate.net An example is the cationic mononuclear complex Cu(TEA)₂, formed from the interaction of TEA with copper(II) succinate (B1194679). spbu.ruresearchgate.net In the complex diaqua(triethanolamine)copper(II) sulfate (B86663) monohydrate, the TEA ligand behaves as a tetradentate ligand, using all three oxygen donor sites and the nitrogen atom to coordinate the copper ion, which adopts a distorted octahedral geometry. researchgate.net

Dimeric structures are also common, such as in [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH), where two copper(II) centers are bridged by the deprotonated alkoxo groups of two triethanolamine ligands. tandfonline.com In these dinuclear units, each copper(II) ion often exhibits a distorted square pyramidal geometry. tandfonline.com Another example is the centrosymmetric dinuclear complex [Cu₂(TEA)₂(4NB)₂]·2H₂O, where two Cu(II) ions are held together by two oxo bridges from the TEA anions, resulting in a distorted tetragonal bipyramidal geometry for each copper center. lew.ro The Cu-Cu separation in this dinuclear core is 2.921 Å. lew.ro

The coordination environment of the copper(II) ion is characterized by specific bond lengths. For instance, in bis(triethanolamine)copper(II) squarate, the Cu—O bond distances are 2.0199(17) Å and 2.288(2) Å, while the Cu—N distance is 2.0340(18) Å. researchgate.net

Table 1: Crystallographic Data for Selected Cupric Triethanolamine Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

| Cu(TEA)₂ | Triclinic | P-1 | - | - | - | researchgate.net |

| [Cu₂(μ-TEA)₂(SAC)₂]·2(CH₃OH) | - | - | - | - | - | tandfonline.com |

| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Orthorhombic | Pbca | 12.502(3) | 14.835(3) | 15.049(3) | researchgate.net |

| [Cu₂(TEA)₂(4NB)₂]·2H₂O | Triclinic | P-1 | - | - | - | lew.ro |

Note: Complete unit cell parameters were not available for all compounds in the searched literature.

Table 2: Selected Bond Lengths (Å) in this compound Complexes

| Compound | Bond | Length (Å) | Ref |

| Cu(C₆H₁₅NO₃)₂ | Cu—O | 2.0199(17) | researchgate.net |

| Cu(C₆H₁₅NO₃)₂ | Cu—O | 2.288(2) | researchgate.net |

| Cu(C₆H₁₅NO₃)₂ | Cu—N | 2.0340(18) | researchgate.net |

| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—O | 1.944(2) | researchgate.net |

| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—O | 2.389(2) | researchgate.net |

| [Cu(C₆H₁₅NO₃)(H₂O)₂]SO₄·H₂O | Cu—N | 2.033(2) | researchgate.net |

The crystal structures of this compound complexes are stabilized by extensive networks of intermolecular interactions, primarily hydrogen bonds. tandfonline.com These non-covalent interactions link the complex cations, anions, and any solvent molecules present into higher-dimensional supramolecular architectures. researchgate.netresearchgate.net

Classical O—H···O hydrogen bonds are ubiquitous. researchgate.net For example, in bis(triethanolamine)copper(II) squarate, coordinated hydroxyl groups of the TEA ligands form hydrogen bonds with the oxygen atoms of the squarate anions, creating layers. researchgate.net These layers are further interlinked by hydrogen bonds involving the free, uncoordinated hydroxyl groups of the TEA ligands. researchgate.net Similarly, in dinuclear complexes, intermolecular O–H···O hydrogen bonds can link the discrete units to water molecules, forming one-dimensional chains. lew.roresearchgate.net These interactions are crucial for the stabilization of the crystal lattice. tandfonline.com

In addition to hydrogen bonding, other weak interactions can play a role in the crystal packing. In some structures, C–H···π stacking interactions have been observed, further linking the supramolecular chains. lew.roresearchgate.net Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify the various intermolecular contacts, confirming the significant role of O–H···O and C–H···π interactions in the crystal packing. lew.roscirp.org

The final solid-state architecture of this compound compounds is influenced by the steric and electronic properties of the other constituents in the crystal, such as co-ligands or counter-anions. The size and shape of these components can dictate the dimensionality of the resulting structure. lew.ro

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, serves as a powerful tool for characterizing this compound complexes. It provides information about the functional groups present and how their vibrational modes are affected by coordination to the metal center.

FTIR spectroscopy is widely used to confirm the formation of this compound complexes and to understand the coordination mode of the TEA ligand. rsc.orgrsc.org The coordination of TEA to the copper(II) ion leads to noticeable shifts in the characteristic vibrational frequencies of the ligand's functional groups.

A key indicator of coordination is the change in the O-H stretching vibration. In some complexes, the broad band corresponding to the stretching vibration of the –OH groups experiences a shift upon complexation. rsc.orgacs.org For example, a red shift (a shift to lower wavenumber) in the band around 3300 cm⁻¹ suggests a weakening of the O-H bond, which occurs when the oxygen coordinates to the copper atom. acs.org The disappearance of certain ligand bands and the appearance of new bands in the spectrum of the complex can also provide evidence of coordination. csic.es Analysis of the FTIR spectra of related complexes has also shown that vibrational peaks corresponding to C-N, C-C, and C-O can shift or change, confirming the interaction between the ligand and the metal center. rsc.org

Table 3: Key FTIR Absorption Bands (cm⁻¹) for a TEA-Containing System

| Sample | Wavenumber (cm⁻¹) | Assignment | Observation | Ref |

| Pure TEA | ~3300 | ν(O-H) stretching | Broad band | rsc.org |

| Electrolyte after discharge | ~3300 | ν(O-H) stretching | Red shift | acs.org |

| Electrolyte after discharge | ~1100 | ν(C-O) stretching | Red shift | acs.org |

| Ni/CP-TEA | 2814–2953 | ν(C-H) stretching | Not detected | rsc.org |

Note: Data is illustrative of changes upon interaction in TEA-containing systems.

Raman spectroscopy is a complementary technique to FTIR that probes different vibrational modes, particularly those involving symmetric vibrations. It has been used in the characterization of this compound and related complexes. researchgate.net While less commonly reported than FTIR, Raman spectra can provide valuable structural information, especially regarding the metal-ligand framework and symmetric C-C or C-N backbone vibrations.

In studies of related β-thioketiminate copper(I) clusters, Raman spectroscopy was used to support findings on intramolecular Cu···Cu short contacts, demonstrating its sensitivity to the metal-core environment. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) has also been highlighted as a sensitive tool for characterizing the chemical structure of metal nanoparticles and complexes. researchgate.net For this compound, Raman spectroscopy can help confirm the coordination environment and provide insights into the symmetry of the molecule in the crystal lattice. acs.org For example, a blue shift in Raman bands associated with the C-O bond can be caused by the bond being compressed upon coordination between the oxygen atom and the zinc ion in a related system. acs.org

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a fundamental tool for probing the d-orbital splitting of the copper(II) center in its complexes. The position and intensity of the absorption bands are indicative of the coordination geometry around the metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In aqueous solutions, the formation of Cu(II)-triethanolamine (TEA) complexes is highly dependent on pH. Spectroscopic monitoring reveals the existence of various species, including multinuclear complexes, as the pH increases. researchgate.net The UV-Visible spectra of these complexes are characterized by broad, low-intensity absorption bands in the visible region, which are assigned to d-d electronic transitions. The power of UV-visible spectrophotometry has been specifically utilized to distinguish between monomeric and dimeric species in the copper(II)–triethanolamine system. researchgate.net For instance, a broad absorption band observed around 13,300 cm⁻¹ (approximately 752 nm) in related trinuclear and binuclear copper(II) triethanolamine carboxylate complexes is attributed to the xy → x²-y² transition, which is directly related to the g-parameters observed in EPR spectroscopy. researchgate.net

The complexation of Cu(II) with triethanolamine in aqueous solution has been studied, with all detected species showing a one-to-one ligand-to-metal ratio. Dimeric species have been identified at neutral and basic pH levels. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Cu(II)-Triethanolamine Systems

| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Reference |

| d-d (xy → x²-y²) | 13,300 | ~752 | researchgate.net |

Diffuse Reflectance Spectroscopy (DRS)

Diffuse Reflectance Spectroscopy is employed for the analysis of solid-state samples, providing information comparable to the solution-phase UV-Vis spectra. For solid dinuclear and trinuclear copper(II) triethanolamine complexes, the reflectance spectra show d-d transition bands at positions similar to those observed in solution. The key d-d transition for these multinuclear complexes is consistently observed at approximately 13,300 cm⁻¹. researchgate.net This consistency between solution and solid-state spectra suggests that the fundamental coordination geometry of the copper(II) centers is retained upon crystallization.

Magnetic Resonance Spectroscopy

Magnetic resonance techniques are invaluable for obtaining structural details. While NMR is used to probe the ligand environment, ESR provides direct information about the paramagnetic Cu(II) center. NMRD is used to study the dynamics and structure of the complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand analysis)

Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution NMR spectra of the entire complex is challenging. However, NMR spectroscopy is effectively used to study the triethanolamine ligand itself and the changes that occur upon complexation. In related studies with diamagnetic or less paramagnetic metal ions like Ni(II), significant shifts and broadening of the ligand's proton (¹H) and carbon (¹³C) signals are observed upon coordination. For pure triethanolamine, the ¹H NMR spectrum typically shows two triplets for the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and oxygen atoms. acs.org Upon complexation, these signals broaden and shift, indicating the ligand's involvement in bonding with the metal center. acs.org This loss of electron density upon coordination generally results in a downfield shift for adjacent protons. acs.org Conversely, upfield shifts have been observed in the ¹³C NMR spectra of metal-organic compounds, providing further evidence of complex formation. acs.org An original approach using NMR and the Evans method has been instrumental in confirming the existence of multinuclear Cu(II)-TEA complexes in aqueous solutions at pH 4 and higher. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for Triethanolamine Ligand

| Carbon Atom | Typical Chemical Shift (ppm) in CDCl₃ | Reference |

| O-CH₂ | ~58.5 | researchgate.net |

| N-CH₂ | ~51.9 | researchgate.net |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like Cu(II) complexes. The g-values and hyperfine coupling constants (A) obtained from ESR spectra provide detailed information about the electronic ground state and the symmetry of the ligand field around the copper ion. For copper(II) triethanolamine complexes, ESR studies have been crucial in identifying the formation of dimeric species in neutral and basic solutions. researchgate.net

In high-field, high-frequency EPR studies of trinuclear copper(II) triethanolamine compounds, the spectra are analyzed to derive the zero-field splitting parameters (D and E), which are essential for interpreting the magnetic data and understanding the interactions between the coupled copper centers. researchgate.net The EPR parameters, particularly g-parallel (g∥) and A-parallel (A∥), are indicative of the stereochemistry. Values of g∥ and A∥ for related copper-amine systems suggest either a tetragonal-based octahedral or a square-based pyramidal geometry. researchgate.net Copper(II) triethanolamine is also utilized as a spin standard for the quantitative analysis of other paramagnetic samples by EPR. nih.gov

Table 3: Illustrative ESR Parameters for Copper(II)-Amine Complexes

| Parameter | Typical Value Range | Significance | Reference |

| g∥ | 2.28 - 2.37 | Indicates geometry and covalency | researchgate.net |

| g⊥ | ~2.07 | Perpendicular component of g-tensor | researchgate.net |

| A∥ | 12.5 - 15.7 mT | Hyperfine coupling with Cu nucleus | researchgate.net |

| D, E | Varies | Zero-field splitting in multinuclear systems | researchgate.net |

Nuclear Magnetic Relaxation Dispersion (NMRD) Measurements

Nuclear Magnetic Relaxation Dispersion (NMRD) is a specialized technique that measures the nuclear spin-lattice relaxation rate (R₁) of solvent protons as a function of the magnetic field strength. For paramagnetic complexes, this relaxation rate is significantly influenced by the complex's structure, dynamics, and water coordination number. NMRD measurements have been successfully applied to the Cu(II)-triethanolamine system to gain further structural insights into the multinuclear complexes that form in aqueous solution. researchgate.net By analyzing the relaxation profiles, it is possible to probe the formation of these larger aggregates and obtain information that complements findings from other spectroscopic methods like ESR and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific absorbing atom within a molecule. For this compound, XAS is instrumental in defining the coordination environment around the central copper(II) ion.

EXAFS provides detailed information about the local atomic environment of the copper atom, including bond distances, coordination numbers, and the types of neighboring atoms. While specific EXAFS data exclusively for the this compound complex is not extensively detailed in readily available literature, studies on similar copper-amine complexes provide a clear framework for the expected structural parameters.

Research on copper(II) complexes with amine ligands consistently shows that EXAFS can precisely measure the critical bond lengths. acs.org For instance, solution EXAFS studies of various copper(II)-ammine and related complexes have determined Cu-N (copper-nitrogen) bond distances to be in the range of 1.98 Å to 2.07 Å. acs.org In complexes where copper binds to both primary amine and amide nitrogen atoms, these bond lengths are typically found between 1.92 Å and 1.99 Å. acs.org

Table 1: Representative EXAFS Data for Copper-Ligand Bonds in Related Complexes

| Parameter | Value Range (Å) | Complex Type | Source |

|---|---|---|---|

| Cu-N Bond Distance | 1.98 - 2.07 | Copper(II)-amine/ammine | acs.org |

| Cu-N Bond Distance | 1.92 - 1.99 | Copper(II)-primary amine/amide | acs.org |

This table presents typical bond distances found in related copper complexes to illustrate the data obtained from EXAFS analysis.

Electrochemical Characterization Methods

Electrochemical methods are crucial for understanding the redox behavior of the this compound complex, particularly its role in applications like electroless copper plating.

Cyclic voltammetry is employed to study the reduction and oxidation processes of the this compound complex. Voltammetric studies on alkaline solutions of copper and triethanolamine reveal a stepwise reduction mechanism for the copper ion. ias.ac.inias.ac.in The complexation of Cu(II) with triethanolamine shifts the reduction potential to more negative values compared to the uncomplexed copper ion. researchgate.net

A typical cyclic voltammogram for a copper sulfate solution containing triethanolamine in a sodium hydroxide (B78521) electrolyte shows two distinct cathodic (reduction) peaks. ias.ac.in This indicates a two-step electron transfer process: the reduction of Cu(II) to Cu(I), followed by the reduction of Cu(I) to metallic copper (Cu(0)). ias.ac.inias.ac.in The reverse scan shows corresponding anodic (oxidation) peaks. ias.ac.in

Studies have shown that the deposition of copper from triethanolamine solutions involves the formation of monovalent copper ions, with the conversion from the divalent state being a slow step. ias.ac.inias.ac.in

Table 2: Representative Cyclic Voltammetry Peak Potentials for a this compound System

| Process | Peak | Potential (mV vs. SCE) | Description | Source |

|---|---|---|---|---|

| Reduction | Cathodic I | -771 | Reduction of Cu(II)-TEA to Cu(I) species | ias.ac.in |

| Reduction | Cathodic II | -1074 | Reduction of Cu(I) species to Cu(0) | ias.ac.in |

| Oxidation | Anodic III | -461 | Oxidation of Cu(0) to Cu(I) species | ias.ac.in |

Data from a solution of 0.01 M copper sulfate, 0.04 M TEA, and 1.0 M sodium hydroxide. ias.ac.in

Electrochemical Impedance Spectroscopy is used to investigate the kinetics of the electrochemical processes occurring at the electrode-solution interface. By analyzing the impedance data, parameters such as charge transfer resistance (Rct) and double-layer capacitance can be determined. In the context of copper deposition from a triethanolamine bath, EIS helps to elucidate the mechanism of action of the complex. researchgate.net

The introduction of triethanolamine as a ligand can influence the charge transfer resistance of the copper deposition process. researchgate.net For example, in a study involving a copper-indium-selenide thin film with a TEA complex, the EIS analysis showed a relatively slight charge transfer resistance (Rct) of 32 Ω, indicating favorable kinetics for the redox reaction being studied. researchgate.net In plating applications, TEA can act as a surface modifier that suppresses the copper deposition rate, which helps in achieving smooth and uniform metal layers. researchgate.netresearchgate.net The "Coordination–Adsorption" theory has been proposed to explain this mechanism, where the complex not only holds the copper in solution but also adsorbs to the surface, influencing the deposition kinetics. researchgate.net

Other Advanced Analytical Methods in Structural Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a purified sample of the complex. This data is then used to confirm the empirical formula of the synthesized this compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula. For a common form of the complex in alkaline solution, believed to be [Cu(C₆H₁₅NO₃)(OH)₃]⁻, elemental analysis would be used to verify the ratios of carbon, hydrogen, nitrogen, and copper.

Table 3: Theoretical Elemental Composition of a Postulated this compound Complex

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass in Complex ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Copper | Cu | 63.55 | 63.55 | 24.18 |

| Oxygen | O | 16.00 | 96.00 | 36.54 |

| Nitrogen | N | 14.01 | 14.01 | 5.33 |

| Carbon | C | 12.01 | 72.06 | 27.42 |

| Hydrogen | H | 1.01 | 18.18 | 6.92 |

| Total | - | - | 262.80 | 100.00 |

This table is based on the theoretical composition of the anionic complex [Cu(C₆H₁₅NO₃)(OH)₃]⁻. Experimental results from elemental analysis would be compared to these values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for the characterization of this compound complexes, particularly in elucidating their structure and stability in the gas phase. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are employed to analyze these complexes.

Research utilizing FAB mass spectrometry on aqueous solutions of Cu(II) with triethanolamine has shown that multinuclear complexes, such as tetramers, can remain intact during the analysis. researchgate.net This indicates a significant stability of the multinuclear this compound core. The FAB mass spectral data suggest that these tetrameric structures can even incorporate additional copper ions within the mass spectrometer. researchgate.net

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode has also been used to study these complexes. rsc.org The fragmentation patterns observed in ESI-MS can provide valuable information about the structure of the complex. rsc.orgwilkes.edu For amine complexes in general, fragmentation often occurs via alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the context of this compound, this would involve the cleavage of bonds within the triethanolamine ligand. The analysis of these fragmentation patterns helps in confirming the coordination environment of the copper ion and the integrity of the ligand framework under ionization conditions.

The following table summarizes findings from mass spectrometry studies on this compound complexes.

Thermal Analysis Techniques (TG/DTA) related to decomposition pathways of materials

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are instrumental in understanding the thermal stability and decomposition pathways of this compound complexes. Studies consistently show that the decomposition of these complexes occurs in multiple, often overlapping, stages when heated. researchgate.netcsic.es The final decomposition product is typically copper(II) oxide (CuO). researchgate.netcsic.estandfonline.com

The thermal decomposition process is influenced by the atmosphere (e.g., air, nitrogen) and the presence of other ligands in the complex. researchgate.netcsic.es In a complex involving copper, triethanolamine, and propionate (B1217596), for instance, the decomposition in an oxygen atmosphere begins with the decomposition of the copper propionate and some release of triethanolamine between 100 and 230°C. csic.es This is followed by the oxidative decomposition of the remaining triethanolamine from 230 to 360°C, a process that releases volatiles such as carbon dioxide, acetaldehyde, and ammonia. csic.es The final mass at the end of the analysis corresponds to the formation of CuO. csic.es

In complexes where triethanolamine is coordinated with other groups, such as saccharinates or thiocyanates, the initial steps may involve dehydration, followed by the degradation of the triethanolamine ligand, and finally the decomposition of the remaining anion to yield the metal oxide. researchgate.nettandfonline.comat.ua Research comparing various divalent transition metal complexes of triethanolamine found the thermal stability sequence to be Ti(II)≅Mn(II) > Fe(II) > Ni(II) > Zn(II) > Cu(II), indicating that the this compound complex is among the least thermally stable in this series. akjournals.com

The data below outlines a representative decomposition pathway for a copper-triethanolamine complex based on thermal analysis findings.

Theoretical and Computational Investigations of Cupric Triethanolamine Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study cupric triethanolamine (B1662121) complexes, offering detailed information on their electronic properties, reactivity, and stability. rsc.orgresearchgate.netelpub.ru

Electronic Structure Elucidation

DFT calculations are crucial for understanding the electronic makeup of cupric triethanolamine complexes. For instance, studies on dinuclear (μ-hydroxo)-bridged copper(II) complexes with triethanolamine have utilized DFT to gain insights into electronic parameters. rsc.org In some polynuclear copper(II) complexes, single-point DFT calculations have been used to show a strong delocalization of the spin density over the metallic centers. acs.org

The B3LYP hybrid density functional method is a common approach for optimizing the structure of these complexes. elpub.ruresearchgate.net This method, combined with standard basis sets like 6-31G(d), allows for accurate structural determination and electronic property analysis. researchgate.net Theoretical calculations have also been employed to quantify the magnetic interactions between copper centers in multinuclear complexes, helping to evaluate experimental coupling constants. researchgate.net In some cases, high-level approaches like the Difference Dedicated Configuration Interaction method are used alongside DFT for a more comprehensive understanding of magnetic coupling. acs.org

Reactivity Parameter Prediction

DFT-based descriptors are powerful tools for predicting the reactivity of this compound complexes. rsc.org Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide a quantitative measure of the chemical reactivity and kinetic stability of the molecules.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to deformation of electron cloud. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Global reactivity index for electrophilic nature. |

Analysis of Molecular Electrostatic Potentials and Band Gaps

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and reactive sites of a molecule. In studies of dinuclear copper(II)-triethanolamine complexes, MEP illustrations support structural insights gained from packing analysis and help visualize non-covalent interactions. rsc.org The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the band gap (E_gap = E_LUMO - E_HOMO), is a critical parameter derived from DFT calculations. rsc.org A smaller band gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. Theoretical studies on certain copper(II)-triethanolamine complexes have used the band gap to provide deep insights into their electronic and reactivity parameters. rsc.org

| Complex Type | Calculated Band Gap (eV) | Implication |

|---|---|---|

| Dinuclear (μ-hydroxo)-bridged Cu(II)-TEA | ~0.85 - 0.93 | High reactivity, suitable for catalytic applications. rsc.org |

| Trinuclear Cu(II)-Carboxylate-TEA | Varies with ligand | Electronic properties influenced by carboxylate bridges. acs.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. This technique is particularly useful for studying the dynamic behavior of this compound complexes in different environments. rsc.orgresearchgate.netresearchgate.net

Adsorption Mechanism Studies

MD simulations have been employed to investigate the interaction and adsorption of this compound complexes on various surfaces. These simulations can reveal the preferred orientation, binding energies, and the nature of intermolecular forces driving the adsorption process. For example, MD simulations, in conjunction with DFT, have been used to compare intramolecular and intermolecular interactions in systems involving copper complexes. researchgate.netresearchgate.net Understanding the adsorption of these complexes is relevant in fields such as catalysis and materials science, where the complex might be immobilized on a support.

Solution-Phase Behavior Modeling

Modeling the behavior of this compound complexes in solution is critical for understanding their stability and reactivity in aqueous or organic media. A combined approach using Electron Paramagnetic Resonance (EPR) spectroscopy and molecular simulations has been used to study the structure of copper(II) complexes formed with triethanolamine-core PAMAM dendrimers. nih.gov

These simulations revealed that the copper(II) complexation begins at the dendrimer's triethanolamine core and then extends to the periphery. nih.gov The study highlighted the high mobility and structural flexibility of the copper complexes involving the TEA core. nih.gov Such detailed information on the structure and dynamics in solution is vital for designing these complexes for specific applications, including their use as catalysts or in biomedical fields. researchgate.netnih.gov

Ab Initio Calculations

Ab initio quantum chemistry calculations, which are based on first principles without the inclusion of experimental parameters, serve as a powerful tool for investigating the electronic structure and magnetic properties of this compound complexes. researchgate.net These computational methods allow for a detailed examination of phenomena that are challenging to probe exclusively through experimental means. By solving the electronic Schrödinger equation for the molecular system, researchers can obtain precise information about electron distribution, orbital energies, and the nature of chemical bonds. In the context of multinuclear metal complexes like those involving this compound, ab initio calculations are particularly crucial for understanding the interactions between metal centers. researchgate.net Methodologies such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and multireference second-order perturbation theory (MRPT) are employed to model these complex systems, providing a compromise between computational cost and accuracy. aps.orgdiva-portal.org

Elucidation of Magnetic Exchange Coupling Constants

The magnetic properties of multinuclear this compound complexes are largely dictated by the magnetic exchange interaction between the paramagnetic copper(II) ions. This interaction is mediated by bridging ligands and is quantified by the magnetic exchange coupling constant, J. Ab initio calculations, particularly those based on the broken-symmetry (BS) DFT approach, are instrumental in determining both the sign and magnitude of J. diva-portal.org A positive J value indicates a ferromagnetic interaction, where the electron spins on the metal centers align parallel, while a negative value signifies an antiferromagnetic interaction, with spins aligning antiparallel.

Computational studies on dinuclear (μ-hydroxo)-bridged copper(II) complexes with mono-deprotonated triethanolamine have demonstrated the predictive power of these methods. For instance, in a series of complexes with different methoxybenzoate ligands, ab initio calculations successfully rationalized the observed magnetic behavior. researchgate.net The calculations revealed a remarkable ferromagnetic coupling for the m- and p-methoxybenzoate complexes, while a significant antiferromagnetic coupling was found for the o-methoxybenzoate analogue. researchgate.net This differentiation was attributed to subtle changes in the molecular geometry, which directly influence the orbital overlap responsible for the exchange interaction. researchgate.net

| Complex | Calculated J (cm-1) | Magnetic Behavior | Reference |

|---|---|---|---|

| [Cu2(H2tea)2(m-methoxybenzoate)2]·2H2O | +100.9 | Ferromagnetic | researchgate.net |

| [Cu2(H2tea)2(p-methoxybenzoate)2]·2H2O | +100.9 | Ferromagnetic | researchgate.net |

| [Cu2(H2tea)2(o-methoxybenzoate)2] | -83.1 | Antiferromagnetic | researchgate.net |

| Cu(II)-triethanolamine dimer (at neutral/basic pH) | -1.99 | Antiferromagnetic | researchgate.net |

Zero-Field Splitting Parameter Derivation

In paramagnetic systems with a total spin S > 1/2, such as the triplet state (S=1) of a ferromagnetically coupled copper(II) dimer, the spin sublevels are non-degenerate even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS) and is described by the axial (D) and rhombic (E) parameters. pitt.edu Ab initio calculations provide a pathway to derive these parameters by computing the contributions from two primary sources: the direct dipolar spin-spin (SS) interaction and the spin-orbit coupling (SOC). pitt.edudiva-portal.org

The SOC contribution, often calculated to the second order of perturbation theory, typically dominates the ZFS in transition metal complexes. diva-portal.org Wave function-based methods are employed to calculate the ZFS parameters, offering high accuracy. nih.gov For copper dimers, theoretical determination of ZFS is critical for a complete understanding of their magnetic anisotropy. nih.gov For example, in the well-studied copper acetate (B1210297) monohydrate dimer, highly correlated ab initio methods were able to correctly reproduce the negative sign of the D parameter, a result that had been misinterpreted by earlier experimental models. nih.gov These calculations showed that both spin-spin and spin-orbit couplings are significant contributors to the magnetic anisotropy. nih.gov While specific ZFS parameter derivations for this compound are not extensively detailed, the established methodologies are directly applicable and essential for interpreting the magnetic behavior of its multinuclear variants, especially in cases of ferromagnetic coupling. researchgate.netacs.org

Structure–Property Relationships from Computational Models

A key strength of computational modeling is its ability to establish clear structure–property relationships, providing insights into how specific geometric features of a molecule influence its macroscopic properties. uni-muenchen.de For this compound complexes, theoretical studies have been pivotal in correlating the coordination geometry with the observed magnetic behavior. researchgate.netrsc.org

A prominent example is the relationship between the structure of the Cu₂O₂ core in dinuclear complexes and the nature of the magnetic exchange coupling. Ab initio calculations have shown that the magnetic coupling constant, J, is highly sensitive to the Cu-O-Cu bridging angle and the out-of-plane displacement (τ) of the bridging oxygen atom relative to the plane defined by the two copper atoms and the other bridging oxygen. researchgate.net

| Complex | Cu-O-Cu Angle (°) | Out-of-Plane Displacement (τ) (°) | Resulting Magnetic Coupling (J) | Reference |

|---|---|---|---|---|

| [Cu2(H2tea)2(m-methoxybenzoate)2]·2H2O | 101.9 | 26.5 | Ferromagnetic | researchgate.net |

| [Cu2(H2tea)2(o-methoxybenzoate)2] | 102.5 | 1.5 | Antiferromagnetic | researchgate.net |

Catalytic Applications of Cupric Triethanolamine Complexes

Oxidation Reactions

Cupric triethanolamine (B1662121) complexes have emerged as effective catalysts in a variety of oxidation reactions. Their ability to facilitate the transfer of oxygen atoms makes them valuable in processes such as the degradation of pollutants, the functionalization of hydrocarbons, and industrial leaching operations.

Photo-Fenton Degradation of Organic Dyes

In the realm of environmental remediation, cupric triethanolamine complexes have shown remarkable efficacy as catalysts in photo-Fenton processes for the degradation of organic dyes. rsc.orgrsc.org These processes utilize the generation of highly reactive hydroxyl radicals to break down persistent organic pollutants.

Dinuclear (μ-hydroxo)-bridged triethanolamine copper(II) complexes have been synthesized and characterized, demonstrating significant potential as catalysts for the visible light-mediated photo-Fenton degradation of organic dyes. rsc.orgrsc.org In one study, three novel dinuclear copper(II) complexes exhibited impressive degradation rates, achieving approximately 98% degradation of 50 ppm solutions of fuchsin basic and methyl orange within 90 minutes. rsc.org The efficiency of these catalysts is attributed to the interplay between their molecular structures and the properties of the dye molecules. rsc.org Theoretical studies, including DFT calculations, have provided insights into the electronic and reactivity parameters that govern the degradation process. rsc.org Notably, these copper-based complexes are stable and can be recovered for subsequent use, highlighting their potential as reusable heterogeneous photo-Fenton catalysts. rsc.org

| Dye | Initial Concentration (ppm) | Degradation Efficiency (%) | Time (minutes) |

| Fuchsin Basic | 50 | ~98 | 90 |

| Methyl Orange | 50 | ~98 | 90 |

This table presents the degradation efficiency of organic dyes using dinuclear (μ-hydroxo)-bridged triethanolamine copper(II) complexes as photo-Fenton catalysts under visible light. rsc.org

Peroxidative Oxidation of Alkanes (e.g., Cyclohexane)

The selective oxidation of alkanes, particularly cyclohexane (B81311), into more valuable products like cyclohexanol (B46403) and cyclohexanone (B45756) is a reaction of significant industrial interest. Multinuclear copper triethanolamine complexes have been identified as selective catalysts for the peroxidative oxidation of alkanes under mild conditions. nih.govnih.gov

Research has shown that various copper(II) complexes, including those with triethanolamine, can catalyze the oxidation of cyclohexane using hydrogen peroxide as an oxidant. nih.govmdpi.com The reaction typically proceeds via a free-radical mechanism, with the formation of cyclohexyl hydroperoxide as a primary intermediate. doi.org The catalytic activity can be influenced by the nuclearity of the copper complex. nih.gov For instance, one study screened the catalytic activity of mono-, di-, tri-, tetra-, and polynuclear copper triethanolamine complexes in the mild peroxidative oxidation of cyclohexane. nih.gov Another study reported a dinuclear Cu(II) complex that exhibited catalytic activity for cyclohexane oxidation, achieving a product yield of 13% (cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone) after 3 hours. nih.gov The development of these catalytic systems is geared towards creating environmentally friendly processes for alkane functionalization. nih.gov

Selective Oxidation of Alkylarenes to Phenyl Ketones

This compound complexes have also demonstrated utility as efficient and active catalysts for the selective oxidation of alkylarenes to their corresponding α-phenyl ketones. researchgate.netsigmaaldrich.com This transformation is valuable in organic synthesis for the production of fine chemicals and intermediates.